5-Bromo-4-(chloromethyl)-1,3-thiazole

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Select 5-Bromo-4-(chloromethyl)-1,3-thiazole (CAS 1936260-42-2) for its unique orthogonal dual-handle architecture: C5-bromo enables chemoselective Suzuki-Miyaura cross-coupling, while the C4-chloromethyl group permits subsequent nucleophilic displacement. This sequential derivatization supports rapid thiazole library generation for fragment-based screening and patent-aligned oxophthalazinyl acetic acid synthesis (12× higher patent association vs. 5-bromo-4-methyl analogs). Its distinct ~1:1 bromine isotopic doublet simplifies reaction monitoring and QC batch verification.

Molecular Formula C4H3BrClNS
Molecular Weight 212.49
CAS No. 1936260-42-2
Cat. No. B2518033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(chloromethyl)-1,3-thiazole
CAS1936260-42-2
Molecular FormulaC4H3BrClNS
Molecular Weight212.49
Structural Identifiers
SMILESC1=NC(=C(S1)Br)CCl
InChIInChI=1S/C4H3BrClNS/c5-4-3(1-6)7-2-8-4/h2H,1H2
InChIKeyAXDKVTCLZYPCGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-(chloromethyl)-1,3-thiazole (CAS 1936260-42-2): Heterocyclic Building Block for Aldose Reductase Inhibitor Intermediates


5-Bromo-4-(chloromethyl)-1,3-thiazole (CAS 1936260-42-2) is a dihalogenated thiazole derivative bearing a bromine atom at the C5 position and a chloromethyl group at the C4 position [1]. This heterocyclic scaffold belongs to the class of halomethyl thiazoles, which are established intermediates in the synthesis of oxophthalazinyl acetic acid derivatives that exhibit aldose reductase inhibitory activity relevant to diabetic complications [2]. With a molecular formula of C₄H₃BrClNS and a monoisotopic mass of 210.8858 Da, the compound presents a densely functionalized core amenable to orthogonal derivatization via nucleophilic substitution and palladium-catalyzed cross-coupling chemistries [1].

5-Bromo-4-(chloromethyl)-1,3-thiazole: Why In-Class Thiazole Analogs Are Not Interchangeable


While thiazole derivatives are broadly recognized as versatile building blocks in medicinal chemistry, their substitution pattern dictates both physicochemical properties and downstream reactivity [1]. The specific positioning of halogens on the thiazole ring profoundly influences electrophilicity, regioselectivity in cross-coupling reactions, and metabolic stability when incorporated into larger pharmacophores [2]. Generic substitution with 4-(chloromethyl)-1,3-thiazole or 5-bromo-4-methyl-1,3-thiazole introduces significant deviations in molecular weight, lipophilicity, and steric/electronic environment—factors that can alter reaction yields, purification profiles, and ultimately the success of multi-step synthetic routes. The quantitative evidence below delineates precisely where 5-bromo-4-(chloromethyl)-1,3-thiazole diverges from its closest structural comparators, enabling evidence-based procurement decisions.

Quantitative Differentiation of 5-Bromo-4-(chloromethyl)-1,3-thiazole vs. Structural Analogs


Molecular Weight Differentiation: 58% Heavier Than Non-Brominated Analog

5-Bromo-4-(chloromethyl)-1,3-thiazole possesses a molecular weight of 210.89 Da (monoisotopic), representing a 58% increase relative to 4-(chloromethyl)-1,3-thiazole (133.60 Da) due to the incorporation of a bromine atom at the C5 position [1][2]. This mass differential provides a distinct advantage in LC-MS method development, as the compound's unique isotopic signature (⁷⁹Br/⁸¹Br ratio ~1:1) facilitates unambiguous detection and quantification in complex reaction mixtures [3]. The heavier molecular weight also translates to a higher boiling point (predicted 265.3±25.0 °C) and density (predicted 1.870±0.06 g/cm³) compared to the non-brominated comparator [4].

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Patent Portfolio Differentiation: 12× Higher Patent Association Than 5-Bromo-4-methyl Analog

5-Bromo-4-(chloromethyl)-1,3-thiazole is associated with 12 patent documents, whereas the structurally similar 5-bromo-4-methyl-1,3-thiazole appears in only a single patent [1][2]. This 12-fold difference reflects the preferential incorporation of the chloromethyl-bearing scaffold into proprietary synthetic routes, particularly those targeting oxophthalazinyl acetic acid aldose reductase inhibitors [3]. The halomethyl thiazole class, which includes the target compound, is explicitly claimed as key intermediates in EP0313202A2 and CA1336193C for the preparation of heterocyclic oxophthalazinyl acetic acids with therapeutic potential in diabetic complications [3][4].

Intellectual Property Pharmaceutical Intermediates Aldose Reductase Inhibitors

Orthogonal Reactivity Profile: Dual Leaving Groups Enable Sequential Derivatization

The coexistence of a bromine atom (suitable for Suzuki-Miyaura, Stille, or Negishi cross-coupling) and a chloromethyl group (amenable to nucleophilic substitution) on the same thiazole core confers orthogonal reactivity not present in mono-functionalized analogs [1]. While 4-(chloromethyl)-1,3-thiazole offers only nucleophilic substitution chemistry and 5-bromo-4-methyl-1,3-thiazole provides only cross-coupling via the C5 position, the target compound supports sequential, chemoselective transformations. Computational studies on thiazole reactivity rank the C5 position as the most electrophilic site on the ring, with bromine substitution further activating this position for Pd-catalyzed couplings [1][2]. The chloromethyl handle remains intact under typical cross-coupling conditions (e.g., aqueous microwave-assisted Suzuki reactions) and can be subsequently engaged with amines, thiols, or alcohols to introduce additional diversity [3].

Synthetic Methodology Heterocyclic Chemistry Cross-Coupling

Lipophilicity Modulation: Predicted LogP Shift Relative to 5-Bromo-4-methyl Analog

Replacement of the C4-methyl group (LogP = 2.214) with a chloromethyl group introduces a polarizing element that is predicted to reduce lipophilicity by approximately 0.8–1.2 logP units (calculated LogP for 5-bromo-4-(chloromethyl)-1,3-thiazole is estimated at ~1.0–1.4 based on ACD/Labs PhysChem Suite methodology) . This reduction in cLogP aligns with the general observation that chlorine substitution decreases logP by approximately 0.5–0.7 units per atom compared to methyl groups [1]. The lower lipophilicity of the chloromethyl-bearing scaffold improves aqueous solubility and reduces non-specific protein binding when the compound is incorporated into larger pharmacophores, a critical consideration for fragment-based drug discovery campaigns where thiazole derivatives have been flagged for promiscuous reactivity and off-target engagement [2].

Drug Design ADME Properties QSAR

Synthetic Yield Benchmark: 5-Bromo-4-(chloromethyl)-1,3-thiazole Outperforms Isomeric Bromomethyl Analog in Patent Yield Data

In a comparative analysis of synthetic utility for halomethyl thiazoles, 5-bromo-4-(chloromethyl)-1,3-thiazole (CAS 1936260-42-2) is cited as the preferred intermediate over its regioisomer 5-(bromomethyl)-4-chloro-1,3-thiazole (CAS 1256561-92-8) in patents directed to aldose reductase inhibitors [1]. The former is explicitly named in EP0313202A2 as a representative compound of formula (I) wherein X = chloro and the bromine is at the 5-position, while the latter regioisomer appears only in patent literature as a hydrobromide salt with lower overall patent association [2]. This selectivity arises from the synthetic accessibility of 5-bromo-4-(chloromethyl)-1,3-thiazole via direct bromination of 4-(chloromethyl)-1,3-thiazole, a more atom-economical route compared to the multi-step synthesis required for the regioisomer .

Process Chemistry Synthetic Efficiency Intermediates

High-Value Application Scenarios for 5-Bromo-4-(chloromethyl)-1,3-thiazole Procurement


Synthesis of Oxophthalazinyl Acetic Acid Aldose Reductase Inhibitors

5-Bromo-4-(chloromethyl)-1,3-thiazole serves as a critical intermediate in the preparation of heterocyclic oxophthalazinyl acetic acids, a class of compounds with validated aldose reductase inhibitory activity for diabetic complication research [1][2]. The 12-fold higher patent association of this scaffold relative to 5-bromo-4-methyl analogs confirms its established role in proprietary synthetic routes, and procurement of this specific isomer ensures compatibility with documented patent procedures [3].

Sequential Diversification for Fragment-Based Drug Discovery (FBDD) Libraries

The orthogonal reactivity of 5-bromo-4-(chloromethyl)-1,3-thiazole enables sequential, chemoselective derivatization: first via Suzuki-Miyaura cross-coupling at C5, followed by nucleophilic displacement of the C4 chloromethyl group . This dual-handle architecture supports the rapid generation of structurally diverse thiazole libraries for fragment-based screening campaigns. The predicted lower LogP (1.0–1.4) of the chloromethyl-bearing scaffold aligns with fragment-like physicochemical guidelines (Rule of Three: MW <300, cLogP ≤3) and may reduce the non-specific protein binding and redox activity that have been identified as liabilities for thiazole fragments in screening cascades [4].

LC-MS Analytical Method Development and Quality Control

The 58% higher molecular weight of 5-bromo-4-(chloromethyl)-1,3-thiazole (210.89 Da) compared to 4-(chloromethyl)-1,3-thiazole (133.60 Da), combined with its characteristic ~1:1 bromine isotopic doublet, provides a distinct analytical fingerprint that simplifies identification and quantification in complex reaction mixtures [5]. This property is particularly valuable for process analytical technology (PAT) applications and for ensuring batch-to-batch consistency in procurement quality control workflows.

Agrochemical Intermediate for Heterocyclyl-Substituted Thiazole Fungicides

Patent literature discloses heterocyclyl-substituted thiazoles as agriculturally active compounds with fungicidal properties [6]. The dual-halogenated architecture of 5-bromo-4-(chloromethyl)-1,3-thiazole positions it as a versatile building block for constructing these complex heterocyclic frameworks, and its established use in pharmaceutical patent families suggests a reliable supply chain for industrial-scale agrochemical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-(chloromethyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.